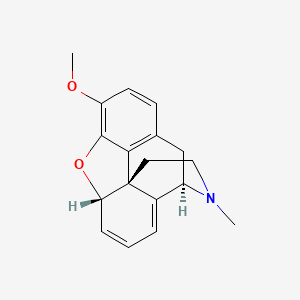

6-Demethoxythebaine

描述

Context within the Morphinan (B1239233) Alkaloid Chemical Family

6-Demethoxythebaine belongs to the morphinan class of alkaloids, a group of compounds characterized by a common pentacyclic ring structure. mdpi.com This family includes well-known opiates such as morphine and codeine, which are extracted from the opium poppy (Papaver somniferum). mdpi.comdntb.gov.ua Thebaine, another natural morphinan alkaloid, is a key precursor in the biosynthesis of morphine and is also used industrially to produce semi-synthetic opioids like oxycodone and buprenorphine. plos.orgnih.gov

The core structure of morphinans consists of a phenanthrene (B1679779) ring system with an additional ethylamine (B1201723) bridge. The intricate stereochemistry of this scaffold gives rise to a multitude of isomers and derivatives with diverse pharmacological properties. mdpi.comwikipedia.org this compound is distinguished from thebaine by the absence of a methoxy (B1213986) group at the C-6 position of the morphinan skeleton. This seemingly minor structural modification has profound implications for its chemical reactivity and the properties of its derivatives. nih.gov

Historical Trajectory of Research on this compound and Related Structures

Research into morphinan alkaloids has a long and rich history, dating back to the isolation of morphine in the early 19th century. dntb.gov.uanih.gov The quest for potent analgesics with fewer side effects has driven extensive research into the chemical modification of natural opiates. mdpi.com The total synthesis of morphine, first achieved by Marshall D. Gates, Jr. in 1952, was a landmark achievement that opened up new avenues for creating novel morphinan structures. wikipedia.org

The synthesis and study of this compound emerged from this broader effort to understand how structural changes in the morphinan nucleus affect biological activity. Early work focused on preparing this analog from readily available natural alkaloids like codeine and neopine (B1233045). nih.govresearchgate.net Researchers have since developed various synthetic routes to this compound and its derivatives. researchgate.netnih.gov A significant area of investigation has been the Diels-Alder reaction of this compound, which allows for the construction of 6,14-ethenomorphinans, a class of compounds known for their potent and complex pharmacological profiles. mdpi.comacs.orgnih.gov These studies have been instrumental in elucidating the steric and electronic factors that govern the reactivity of the diene system in morphinans. mdpi.comineosopen.org

Significance as a Synthetic Intermediate in Chemical Biology Studies

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. ox.ac.uk Its diene system readily participates in cycloaddition reactions, providing access to a diverse array of bridged morphinan structures. nih.govmdpi.comacs.org This has allowed chemists to systematically modify the morphinan scaffold and investigate the impact of these changes on receptor binding and functional activity.

One of the most important applications of this compound is in the synthesis of orvinols and their analogs. nih.gov The Diels-Alder reaction of this compound with vinyl ketones, followed by further chemical transformations, yields potent analgesics. nih.gov By comparing the pharmacological properties of these derivatives with their 6-methoxy counterparts derived from thebaine, researchers can probe the role of the C-6 substituent in ligand-receptor interactions. nih.gov Studies have shown that the absence of the 6-methoxy group can influence the potency and receptor selectivity of the resulting compounds. nih.gov This makes this compound an invaluable tool in the design and synthesis of novel probes for studying opioid receptor function and for the development of new therapeutic agents. ox.ac.uk

Structure

3D Structure

属性

分子式 |

C18H19NO2 |

|---|---|

分子量 |

281.3 g/mol |

IUPAC 名称 |

(4R,7aS,12bS)-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C18H19NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h3-7,13,15H,8-10H2,1-2H3/t13-,15+,18-/m1/s1 |

InChI 键 |

UYDXNVYSAYJCMN-QIIPPGSGSA-N |

手性 SMILES |

CN1CC[C@]23[C@@H]4C=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4 |

规范 SMILES |

CN1CCC23C4C=CC=C2C1CC5=C3C(=C(C=C5)OC)O4 |

同义词 |

6-demethoxythebaine O(3)-dimethylthebaine oripavine oripavine hydrochloride, (5alpha)-isome |

产品来源 |

United States |

Synthetic Methodologies for 6 Demethoxythebaine

Approaches from Opium Alkaloid Precursors

The most common strategies for synthesizing 6-demethoxythebaine begin with readily available opium alkaloids like codeine, isocodeine, and neopine (B1233045). These approaches involve a series of chemical transformations to modify the C-ring of the morphinan (B1239233) structure and introduce the desired conjugated diene system.

Preparation from Codeine and Isocodeine Derivatives

A well-established method for preparing this compound involves the use of codeine and its isomer, isocodeine, as starting materials. nih.gov One route proceeds via the conversion of codeine to isocodeine, which is then transformed into its sulfenate ester. nih.gov This intermediate readily undergoes further reactions to yield this compound. nih.gov

A one-step synthesis of β-bromocodide from codeine has also been reported, providing a more direct route to this key intermediate. nih.govnih.govresearchgate.net This method utilizes boron tribromide (BBr₃) and results from an unanticipated SN2' substitution reaction. nih.govnih.gov The resulting β-bromocodide is a valuable precursor for producing this compound derivatives. nih.govnih.govresearchgate.net

The following table summarizes a synthetic pathway from codeine to this compound:

| Starting Material | Reagent(s) | Intermediate(s) | Product | Yield | Reference |

| Codeine | 1. MsCl, py | 6-O-Mesylcodeine | This compound | - | researchgate.net |

| 2. NaH, Toluene (B28343) | 60% | researchgate.net | |||

| Codeine | 1. MsCl, py | 6-O-Mesylcodeine | This compound | - | researchgate.net |

| 2. LiBr | β-Bromocodide | 80% (overall) | researchgate.net | ||

| Codeine | BBr₃, CH₂Cl₂ | - | β-Bromocodide | - | nih.govnih.gov |

Synthesis Utilizing Neopine as a Starting Material

Neopine, the Δ⁷ isomer of codeine, serves as another important precursor for the synthesis of this compound. researchgate.net A key strategy involves the conversion of neopine into its 6α-O-methanesulfonyl derivative (6α-O-methanesulfonylneopine). researchgate.net This mesylated intermediate is then treated with a strong base, such as potassium tert-butoxide, to facilitate an elimination reaction that forms the conjugated diene system of this compound. researchgate.net

Improved methods for preparing this compound in high yields from neopine have been developed. researchgate.netmdpi.com These methods often involve the initial formation of a 6β-halo-isoneopine derivative, such as 6-deoxy-6-bromo-isoneopine, through an SN2 reaction on a mesylated neopine precursor. mdpi.com Subsequent elimination of the halogen promotes the formation of the desired diene. mdpi.com For instance, 6-deoxy-6-bromo-isoneopine can be converted to this compound in 72% yield using tetrabutylammonium (B224687) fluoride. mdpi.com

Novel Synthetic Routes and Reaction Development

In addition to the classical approaches from opium alkaloids, research has focused on developing more efficient and novel synthetic methodologies for this compound. These include one-step strategies, the use of specific reaction types to form the diene, and reactions involving deprotonation.

Mesylation and Elimination Reactions for Diene Formation

The formation of the conjugated diene in this compound is often achieved through a two-step process involving mesylation followed by an elimination reaction. researchgate.netresearchgate.net This strategy is applicable to various precursors, including codeine, isocodeine, and neopine derivatives. researchgate.netresearchgate.net

In a typical sequence, the hydroxyl group at the 6-position of the morphinan skeleton is converted into a good leaving group, a mesylate (methanesulfonate) ester. researchgate.netresearchgate.net This is accomplished by reacting the alkaloid precursor with methanesulfonyl chloride (MsCl), usually in the presence of a base like pyridine. researchgate.net

Subsequent treatment of the resulting 6-O-mesyl derivative with a strong base, such as potassium tert-butoxide or sodium hydride, induces an elimination reaction. researchgate.netresearchgate.net This base-mediated elimination of the mesylate group and a proton from an adjacent carbon atom results in the formation of the C6-C7 and C8-C14 double bonds, creating the characteristic diene system of this compound. researchgate.netresearchgate.net

For example, 6α-O-methanesulfonylneopine is converted into this compound using potassium tert-butoxide. researchgate.net Similarly, 6-O-mesyl-5β-methylcodeine can be used to generate the corresponding 5β-methyl derivative of this compound through elimination. researchgate.net

The table below outlines the mesylation and elimination approach for diene formation:

| Precursor | Reagent for Mesylation | Mesylated Intermediate | Reagent for Elimination | Product | Reference |

| Neopine | Methanesulfonyl chloride | 6α-O-Methanesulfonylneopine | Potassium tert-butoxide | This compound | researchgate.net |

| 5β-Methylcodeine | Methanesulfonyl chloride | 6-O-Mesyl-5β-methylcodeine | - | 5β-Methyl-6-demethoxythebaine | researchgate.net |

| 7-Acetoxyneopine | Methanesulfonyl chloride | 6α-O-Mesyl-7α-hydroxyneopine | - | 7-(Methoxymethoxy)-6-demethoxythebaine | researchgate.net |

Deprotonation and Subsequent Reactions

An alternative approach to modify the this compound scaffold involves the direct deprotonation of the molecule. Treatment of this compound with a strong organometallic base like butyllithium (B86547) generates a carbanion. researchgate.net This anion can then be reacted with an electrophile, such as dimethyl sulfate (B86663), to introduce a substituent onto the morphinan skeleton. researchgate.net However, this reaction can lead to a mixture of products. For instance, the reaction with dimethyl sulfate yields the non-conjugated diene as the major product, with only a low yield of the desired 5β-methyl-6-demethoxythebaine. researchgate.net

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound and related morphinans presents significant stereochemical challenges due to the molecule's complex, rigid, and polycyclic structure. The morphinan skeleton contains multiple chiral centers, and the precise spatial arrangement of substituents is critical for its chemical properties and subsequent utility. The naturally occurring and biologically relevant morphinan alkaloids possess a specific absolute configuration, making enantioselective and diastereoselective control a paramount objective in any total synthesis approach.

The core of the morphinan structure features a B/C ring junction, which is typically in a cis-fused configuration in natural alkaloids. mdpi.compreprints.org Achieving this specific stereochemistry is a central challenge that synthetic strategies must address. The control of chirality can be approached through several primary methods:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a natural opiate alkaloid. For instance, this compound has been prepared from codeine via isocodeine. nih.gov This approach leverages the pre-existing stereocenters of the natural product.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. Methods such as asymmetric reduction of prochiral intermediates, catalytic enantioselective Sharpless dihydroxylation, and palladium-catalyzed double-Heck cyclizations have been successfully used in the synthesis of various morphinan frameworks. google.comnih.govrsc.org These methods establish the critical stereocenters from achiral precursors. rsc.org

A pivotal reaction in the functionalization of this compound is the Diels-Alder cycloaddition, which utilizes the compound's conjugated 6,8-diene system. The stereochemical outcome of this reaction is highly selective. The cycloaddition of dienophiles to thebaine and its analogues generally occurs in a regio- and stereoselective manner. nih.govmdpi.com Attack of the dienophile predominantly happens from the β-face of the morphinan skeleton, which is sterically less hindered, leading to the formation of 6,14-ethenomorphinans. nih.govmdpi.com

The regioselectivity and stereoselectivity can, however, be influenced by substituents on the this compound core. For example, the reaction of N¹⁷-formyl-6-demethoxy-northebaine with methyl vinyl ketone results in two products in a 9:1 ratio, with the major product arising from the expected β-face approach. mdpi.com In contrast, introducing a substituent at the 7-position can alter the reaction's course. The Diels-Alder reaction of 7-chloro-6-demethoxythebaine with ethyl acrylate (B77674) was found to yield four distinct adducts, demonstrating a more complex stereochemical outcome. researchgate.net

The following table summarizes research findings on the stereoselectivity of Diels-Alder reactions involving derivatives of this compound.

| Diene | Dienophile | Key Conditions | Major Product Stereochemistry | Product Ratio |

| N¹⁷-Formyl-6-demethoxy-northebaine | Methyl vinyl ketone | Microwave heating, 4 h | 7α-Acetyl-6α,14α-adduct (β-face attack) | 9:1 |

| 7-Chloro-6-demethoxythebaine | Ethyl acrylate | Reflux, 4 days | 6α,14α-Ethenoisomorphinan-7α-carboxylate | 14:6:4:1 (mixture of four products) |

| 7-Methoxy-5β-methyl-6-demethoxythebaine | Ethyl acrylate | Reflux, 2 weeks | 8β-Ethoxycarbonyl-product (α-face attack) | Exclusive product (62% yield) |

These examples underscore the intricate stereochemical control required during the synthesis and derivatization of this compound. The inherent structure of the morphinan diene system provides a strong bias for β-face reactions, but this can be modulated by substituents, leading to different stereoisomers. mdpi.comresearchgate.net The successful synthesis of specific, stereochemically pure morphinan derivatives relies on a deep understanding and strategic manipulation of these stereocontrolling elements.

Chemical Transformations and Derivatization Studies of 6 Demethoxythebaine

Diels-Alder Cycloaddition Reactions

The 6,8-diene system within the 6-demethoxythebaine molecule, an electron-rich conjugated system, readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with electron-deficient dienophiles. nih.gov These reactions are fundamental in creating the 6,14-ethenomorphinan skeleton, a core structure in a significant class of opioid receptor ligands. mdpi.com The stereochemical and regiochemical outcomes of these reactions are highly dependent on the nature of the dienophile and any substituents on the this compound core.

This compound has been shown to react with a variety of electron-deficient dienophiles, leading to the formation of bridged morphinan (B1239233) structures. The reactivity profile with several key dienophiles is detailed below.

Methyl Vinyl Ketone: The reaction of this compound with methyl vinyl ketone is a well-studied transformation. mdpi.com This reaction typically results in a mixture of regio- and diastereomers, with the major product being the 7α-acetyl-6α,14α-ethenoisomorphinan, which arises from a β-face approach of the dienophile. mdpi.comresearchgate.net The use of microwave heating has been reported to improve the efficiency and conversion rates of this reaction. mdpi.com In some instances, the application of a Lewis acid catalyst like aluminum chloride has been successful in promoting the addition reaction. mdpi.com

Ethyl Acrylate (B77674): Similar to methyl vinyl ketone, ethyl acrylate reacts with this compound to yield Diels-Alder adducts. researchgate.net The primary product is typically the ethyl 4,5α-epoxy-3-methoxy-N-methyl-6,14-ethenoisomorphinan-7α-carboxylate, analogous to the reaction with thebaine itself. researchgate.netresearchgate.net

Maleic Anhydride (B1165640): As a symmetric and reactive dienophile, maleic anhydride readily undergoes cycloaddition with this compound. mdpi.com This reaction also predominantly follows a β-face attack, leading to the corresponding 6α,14α-ethenoisomorphinan adduct. mdpi.com

Nitroethene: The cycloaddition of nitroethene with N-formyl-6-demethoxynorthebaine (a derivative of this compound) results in a complex mixture of products. mdpi.comresearchgate.net The reaction yields both β-face and α-face addition products, with the major isomers being the 8α-nitro-6α,14α-ethenoisomorphinan and the 8β-nitro-6β,14β-ethenomorphinan. researchgate.net The formation of a significant amount of the α-face adduct is a notable deviation from the typical reactivity of thebaine derivatives. mdpi.com

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): PTAD is a highly reactive dienophile that reacts with this compound at room temperature to produce the corresponding β-face adduct in high yield. nih.govdiva-portal.org This reaction is characteristic of the cycloaddition of 4,5α-epoxy-morphinan-6,8-dienes with PTAD. nih.gov

Table 1: Summary of Diels-Alder Reactions of this compound and its Derivatives with Various Dienophiles

| Diene | Dienophile | Major Product(s) | Approach | Citation(s) |

|---|---|---|---|---|

| This compound | Methyl Vinyl Ketone | 7α-acetyl-6α,14α-isomer | β-face | mdpi.comresearchgate.net |

| This compound | Ethyl Acrylate | 7α-ethoxycarbonyl-6α,14α-isomer | β-face | researchgate.netresearchgate.net |

| This compound | Maleic Anhydride | 6α,14α-ethenoisomorphinan adduct | β-face | mdpi.com |

| N-formyl-6-demethoxynorthebaine | Nitroethene | 8α-nitro-6α,14α-isomer, 8β-nitro-6β,14β-isomer | β-face and α-face | mdpi.comresearchgate.net |

| This compound | PTAD | β-face adduct | β-face | nih.govdiva-portal.org |

The formation of 6,14-ethenomorphinans from this compound and its derivatives is governed by specific regio- and stereoselective principles. The diene system can theoretically be approached by the dienophile from two faces: the α-face (bottom) or the β-face (top). nih.gov

α-Face vs. β-Face Approach: In most Diels-Alder reactions involving this compound, the dienophile approaches from the β-face of the molecule. nih.govmdpi.com This preference is attributed to the steric hindrance posed by the rest of the morphinan skeleton on the α-face. However, the absence of the C6-methoxy group, in contrast to thebaine, allows for a greater possibility of α-face attack. mdpi.com This is particularly observed in reactions with certain dienophiles like nitroethene, where a significant portion of the product arises from α-face addition. mdpi.comresearchgate.net

Regioselectivity: With unsymmetrical dienophiles like methyl vinyl ketone and ethyl acrylate, the reaction can yield two regioisomers, with the substituent at either the C-7 or C-8 position of the newly formed etheno bridge. The regioselectivity is influenced by the electronic effects of the substituents on both the diene and the dienophile. mdpi.com For this compound, the reaction with methyl vinyl ketone primarily yields the 7α-acetyl isomer, but the 8α-acetyl isomer is also formed as a minor product. mdpi.com

The stereochemistry of the adducts is described using terms like endo and exo to denote the orientation of the substituent on the dienophile relative to the diene. libretexts.org The formation of specific isomers is a consequence of the kinetic control of the reaction, favoring the transition state with the most favorable orbital interactions and least steric strain. libretexts.org

Modifications to the this compound structure can significantly alter the outcome of the Diels-Alder reaction.

5β-methyl Substitution: The introduction of a methyl group at the 5β position increases steric hindrance on the β-face. mdpi.com In the reaction of 7-methoxy-5β-methyl-6-demethoxythebaine with ethyl acrylate, this leads to the exclusive formation of the 8β-ethoxycarbonyl product, a result of α-face addition. mdpi.com However, with maleic anhydride, the same compound gives a nearly equal mixture of β-face and α-face adducts, highlighting the complex interplay of steric and electronic factors. mdpi.com

7-chloro Substitution: A chloro group at the C-7 position also influences the cycloaddition. The reaction of 7-chloro-6-demethoxythebaine with ethyl acrylate yields a mixture of four products, with the major isomers resulting from β-face attack. mdpi.com In contrast, 7-chloro-5β-methyl-6-demethoxythebaine reacts with ethyl acrylate to give the 8β-carboxylate, an α-face adduct, as the main product. capes.gov.br

Opened E-ring Systems: In derivatives where the 4,5-epoxy bridge (E-ring) is opened, such as in 6-demethoxy-β-dihydrothebaine, the conformational flexibility of the molecule changes. nih.gov This leads to a reversal of facial selectivity, with the Diels-Alder reaction with methyl vinyl ketone proceeding via an α-face approach to yield 7β- and 8β-acetyl adducts. nih.govresearchgate.net Similarly, reaction with PTAD also results in α-face adducts. nih.govdiva-portal.org

Table 2: Influence of Structural Modifications on Diels-Alder Reaction Outcomes

| Modified Diene | Dienophile | Major Product Stereochemistry | Predominant Approach | Citation(s) |

|---|---|---|---|---|

| 7-methoxy-5β-methyl-6-demethoxythebaine | Ethyl Acrylate | 8β-ethoxycarbonyl-6β,14β-isomer | α-face | mdpi.com |

| 7-methoxy-5β-methyl-6-demethoxythebaine | Maleic Anhydride | β-face and α-face adducts (5:4 ratio) | β-face and α-face | mdpi.com |

| 7-chloro-6-demethoxythebaine | Ethyl Acrylate | 18-chloro-7α-ethoxycarbonyl-6α,14α-isomer | β-face | mdpi.com |

| 7-chloro-5β-methyl-6-demethoxythebaine | Ethyl Acrylate | 18-chloro-8β-ethoxycarbonyl-6β,14β-isomer | α-face | mdpi.com |

| 6-demethoxy-β-dihydrothebaine | Methyl Vinyl Ketone | 7β-acetyl- and 8β-acetyl-6β,14β-isomers | α-face | nih.govresearchgate.net |

| 6-demethoxy-β-dihydrothebaine | PTAD | α-face adduct | α-face | nih.govdiva-portal.org |

Regio- and Stereoselectivity in 6,14-Ethenomorphinan Formation (e.g., α-Face vs. β-Face Approach)

Reactions with Other Carbonyl Compounds

Beyond Diels-Alder reactions, the reactivity of this compound with other carbonyl compounds has been explored, although to a lesser extent. The enol ether functionality in this compound can react with certain carbonyl compounds under specific conditions. For instance, the Robinson annulation reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, has been applied to related morphinone (B1233378) structures using methyl vinyl ketone. This suggests the potential for similar transformations with this compound, leading to the formation of new ring systems fused to the morphinan core.

Nitrogen Atom Transformations

The tertiary amine at the N-17 position of this compound is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the pharmacological properties of the resulting compounds.

The removal of the N-methyl group is a crucial step in the synthesis of many semisynthetic opioids. One of the common methods for the N-demethylation of this compound involves the use of diethyl azodicarboxylate (DEAD), followed by hydrolysis of the resulting adduct. researchgate.netresearchgate.net This process yields 6-demethoxy-N-northebaine, a versatile intermediate that can be further functionalized. researchgate.netresearchgate.net For example, N-formylation of 6-demethoxy-N-northebaine can be achieved using ethyl formate (B1220265), providing a substrate for further Diels-Alder reactions. researchgate.netresearchgate.net The von Braun method is another classical approach for N-demethylation in the broader morphinan series. mdpi.com

N-Formylation Methodologies

The introduction of a formyl group at the nitrogen atom (N-17) of the morphinan skeleton is a key transformation that modifies the basicity of the nitrogen and influences the compound's pharmacological profile and its reactivity in subsequent reactions. The N-formylation of this compound typically proceeds via its N-demethylated precursor, 6-demethoxy-N-northebaine.

A notable method for the synthesis of 6-demethoxy-N-formyl-N-northebaine involves a two-step process starting from this compound. mdpi.comresearchgate.net First, N-demethylation is achieved using reagents like diethyl azodicarboxylate, followed by hydrolysis to yield 6-demethoxy-N-northebaine. mdpi.comresearchgate.net The subsequent N-formylation is then carried out using ethyl formate in a solvent such as dimethylformamide (DMF). mdpi.comresearchgate.net The use of a catalyst, for instance, "Ketjencat LA-LPV Steamed," has been reported to facilitate this conversion. mdpi.comresearchgate.net This N-formylated derivative serves as a crucial intermediate for further modifications, such as Diels-Alder reactions. mdpi.comresearchgate.net

Another synthetic route to 6-demethoxy-N-formyl-N-northebaine starts from codeine. researchgate.net N-demethylation of codeine gives N-norcodeine, which is then N-formylated with ethyl formate. researchgate.net The resulting N-formyl-N-norcodeine is converted to its mesyl derivative, which upon treatment with lithium bromide and then potassium tert-butoxide, yields 6-demethoxy-N-formyl-N-northebaine. researchgate.net

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Demethoxy-N-northebaine | Ethyl formate, DMF, "Ketjencat LA-LPV Steamed" catalyst | 6-Demethoxy-N-formyl-N-northebaine | mdpi.com, researchgate.net |

| N-formyl-N-norcodeine mesylate | 1. LiBr; 2. Potassium tert-butoxide | 6-Demethoxy-N-formyl-N-northebaine | researchgate.net |

Acid-Catalyzed Rearrangements

The acid-catalyzed rearrangement of morphinan dienes is a well-established method for the synthesis of aporphine (B1220529) alkaloids, which are known for their dopaminergic activity. This compound and its derivatives are suitable substrates for this transformation, yielding a variety of substituted aporphines. semanticscholar.orgresearchgate.net The reaction is typically induced by strong acids, such as methanesulfonic acid. semanticscholar.orgresearchgate.net

For instance, the methanesulfonic acid-induced rearrangement of 6-fluoro-6-demethoxythebaine leads to the formation of 2-fluoroapocodeine as a major product, alongside other C-2 substituted apocodeines. researchgate.net This rearrangement proceeds through a proposed mechanism involving protonation of the ether oxygen, followed by a concerted series of bond migrations that result in the characteristic aporphine skeleton. The nature of the substituent at the 6-position of the demethoxythebaine precursor influences the outcome of the rearrangement and the substitution pattern of the resulting aporphine. semanticscholar.org Similarly, 7-chloro-6-demethoxythebaine undergoes rearrangement in the presence of methanesulfonic acid and water or alcohols to produce 3-hydroxy- or 3-alkoxy-substituted aporphines. researchgate.net

| Substrate | Acid/Reagents | Major Product(s) | Reference |

|---|---|---|---|

| 6-Fluoro-6-demethoxythebaine | Methanesulfonic acid | 2-Fluoroapocodeine and other C-2 substituted apocodeines | researchgate.net |

| 6-Thiocyanato-6-demethoxythebaine | Acid catalysis | 2-Thiocyanatoaporphine derivative | semanticscholar.org |

| 7-Chloro-6-demethoxythebaine | Methanesulfonic acid, water/alcohols | 3-Hydroxy/3-Alkoxy-aporphine derivatives | researchgate.net |

Introduction and Transformation of Heteroatom-Containing Groups

The introduction of sulfur-containing functional groups onto the this compound framework has been explored to generate novel derivatives with unique chemical properties. The synthesis of 6- and 7-thiocyanato derivatives of this compound has been achieved through nucleophilic substitution and elimination reactions starting from 14-halogenated codeine tosylate. unideb.hu

Specifically, 6-thiocyanato-6-demethoxythebaine can be prepared and subsequently used as a precursor for sulfur-containing aporphines via acid-catalyzed rearrangement. semanticscholar.org Research has also shown that the acidic hydrolysis of thiocyanato derivatives obtained from thebaine analogues, or their reduction with sodium borohydride (B1222165), can lead to the formation of disulfide-type bisaporphines. semanticscholar.org For example, the reduction of a 2-thiocyanatoaporphine derivative, itself derived from 6-thiocyanato-6-demethoxythebaine, with sodium borohydride yielded a disulfide-linked bisaporphine. semanticscholar.org

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 14-Halogenated codeine tosylate | Nucleophilic substitution/elimination | 6- and 7-Thiocyanato-6-demethoxythebaine | unideb.hu |

| 6-Thiocyanato-6-demethoxythebaine | Acid-catalyzed rearrangement | 2-Thiocyanatoaporphine derivative | semanticscholar.org |

| Thiocyanato aporphine derivative | Reduction (Sodium borohydride) | Disulfide-type bisaporphine | semanticscholar.org |

The halogenation of this compound at various positions has been a subject of interest, as the introduction of halogens can significantly alter the electronic properties and reactivity of the molecule. The synthesis of 6-halo-6-demethoxythebaines, including the 6-fluoro, 6-chloro, and 6-bromo analogues, has been reported. nih.gov These compounds have been utilized in Diels-Alder reactions with dienophiles like methyl vinyl ketone, leading to halogenated 6,14-ethenomorphinans with high yields. nih.gov

Furthermore, the synthesis of 7-chloro-6-demethoxythebaine has been accomplished. capes.gov.brmdpi.com The presence of the chloro substituent at the 7-position influences the outcome of subsequent cycloaddition reactions. For instance, the Diels-Alder reaction of 7-chloro-6-demethoxythebaine with ethyl acrylate yielded a mixture of adducts, demonstrating the electronic effect of the 7-chloro group on the diene system. capes.gov.br

| Compound | Synthetic Approach | Subsequent Reaction Example | Reference |

|---|---|---|---|

| 6-Fluoro-6-demethoxythebaine | Not detailed in search results | Diels-Alder with methyl vinyl ketone (85% yield of adduct) | nih.gov |

| 6-Chloro-6-demethoxythebaine | Not detailed in search results | Diels-Alder with methyl vinyl ketone (96% yield of adduct) | nih.gov |

| 7-Chloro-6-demethoxythebaine | Synthesized from codeine derivatives | Diels-Alder with ethyl acrylate | capes.gov.br, mdpi.com |

Sulfur-Containing Derivatives (e.g., Thiocyanato, Sulfide, Disulfide)

Deoxygenation Strategies and Outcomes

Deoxygenation at the C-6 position of the morphinan skeleton is a strategy to produce derivatives with increased lipophilicity, which can lead to enhanced penetration of the blood-brain barrier and potentially higher analgesic potency. mdpi.com The formal removal of the C-6 oxygen functionality from thebaine-related structures can be achieved through various synthetic routes.

One general approach involves the reduction of 6-ketomorphinans. mdpi.com Another strategy is the catalytic hydrogenation of 6-halo derivatives. For example, the catalytic hydrogenation of α-chlorocodide, which can be prepared from codeine, results in dehalogenation and reduction of the double bond to yield dihydrodesoxycodeine (desocodeine), effectively removing the oxygen functionality from the 6-position. mdpi.com While direct deoxygenation of this compound itself is not extensively detailed, these related transformations on the morphinan scaffold highlight the chemical strategies available for accessing 6-desoxy compounds. The reduction of thebaine with zinc under alkaline conditions to yield dihydrothebaine, which has an intact diene system but a reduced C-6 carbonyl precursor, also represents a relevant deoxygenation pathway. mdpi.com

Biosynthetic and Metabolic Context of Morphinan Alkaloids Relevant to 6 Demethoxythebaine Research

Position of 6-Demethoxythebaine within Proposed Laboratory Pathways for Morphinan (B1239233) Analogues

This compound is a key intermediate in the laboratory synthesis of various morphinan analogues. It is not a naturally occurring alkaloid in Papaver somniferum (opium poppy) but is derived from naturally occurring morphinans like thebaine or neopine (B1233045) through chemical modifications. researchgate.netactahort.orgresearchgate.net Its strategic position allows for the generation of novel opioid structures that are not directly accessible from natural precursors.

One of the primary routes to this compound involves the chemical modification of neopine. researchgate.net For instance, 6α-O-Methanesulfonylneopine can be converted to this compound using potassium tert-butoxide. researchgate.net This process highlights a synthetic strategy to create a diene system in the C-ring of the morphinan skeleton, which is a crucial feature for subsequent Diels-Alder reactions. researchgate.netresearchgate.netmdpi.com

The significance of this compound lies in its utility as a diene in Diels-Alder reactions, which are powerful for constructing the 6,14-etheno-bridged structures characteristic of highly potent opioids like buprenorphine and etorphine. researchgate.netnih.gov For example, the reaction of this compound with dienophiles such as ethyl acrylate (B77674) yields 6,14-ethenomorphinans, which serve as scaffolds for further elaboration. researchgate.netresearchgate.net The synthesis of 6-demethoxy-3-deoxyetorphine, for instance, starts from this compound. nih.gov

Furthermore, synthetic routes have been developed to produce derivatives like 6-fluoro-6-demethoxythebaine and 6-azido-6-demethoxythebaine, expanding the range of accessible analogues. mdpi.comsci-hub.se These laboratory pathways underscore the importance of this compound as a versatile building block in medicinal chemistry for the development of novel opioid ligands. nih.govmdpi.com

Enzymatic Activities Related to Morphinan Alkaloid Transformations (e.g., Thebaine 6-O-demethylase in related pathways)

While this compound itself is a product of laboratory synthesis, the enzymatic transformations of its precursors, particularly thebaine, are of central relevance. The biosynthesis of morphine from thebaine in Papaver somniferum involves a series of enzymatic steps, and understanding these provides a blueprint for biocatalytic and metabolic engineering approaches.

A key enzyme in the natural pathway is Thebaine 6-O-demethylase (T6ODM) . frontiersin.orgoup.com T6ODM is a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that catalyzes the O-demethylation of thebaine at the C-6 position to yield neopinone (B3269370). frontiersin.orgnih.govgoogle.com Neopinone then isomerizes, a reaction that can be catalyzed by neopinone isomerase (NISO) , to form codeinone (B1234495). researchgate.net This is a critical step, as codeinone is a direct precursor to codeine and subsequently morphine. researchgate.netacs.org

Another important O-demethylating enzyme is Codeine O-demethylase (CODM) , which acts on the 3-O-methyl group. frontiersin.org In a minor pathway, CODM can demethylate thebaine to oripavine. oup.com T6ODM can then act on oripavine to produce morphinone (B1233378). researchgate.netoup.com These O-demethylation reactions are crucial for the bioactivation of thebaine into more pharmacologically active compounds. frontiersin.orggoogle.com

The final reduction steps in the morphine pathway are catalyzed by Codeinone Reductase (COR) , an NADPH-dependent enzyme that reduces the carbonyl group of codeinone and morphinone to the corresponding hydroxyl groups of codeine and morphine, respectively. oup.comoup.com

The study of these enzymes, particularly their substrate specificity and reaction mechanisms, provides valuable insights for developing biocatalytic systems to produce specific morphinan alkaloids. nih.govacs.org For instance, engineered E. coli strains expressing T6ODM, NISO, and COR have been used to convert thebaine to codeine, demonstrating the potential of enzymatic synthesis as an alternative to chemical methods. acs.org

Table 1: Key Enzymes in Morphinan Alkaloid Biosynthesis

| Enzyme | Abbreviation | Function | Cofactors/Co-substrates |

| Thebaine 6-O-demethylase | T6ODM | O-demethylation of thebaine to neopinone and oripavine to morphinone | Fe(II), 2-oxoglutarate, ascorbate, oxygen |

| Codeine O-demethylase | CODM | O-demethylation of thebaine to oripavine and codeine to morphine | Fe(II), 2-oxoglutarate |

| Neopinone Isomerase | NISO | Isomerization of neopinone to codeinone | |

| Codeinone Reductase | COR | Reduction of codeinone to codeine and morphinone to morphine | NADPH |

This table summarizes the primary functions and requirements of key enzymes involved in the transformation of thebaine in Papaver somniferum.

Plant Metabolic Engineering Approaches in Alkaloid Production (General Research Context)

The field of plant metabolic engineering aims to modify the biosynthetic pathways within plants or to transfer these pathways into microbial hosts to enhance the production of valuable specialized metabolites like morphinan alkaloids. nih.govchinaxiv.org This research provides a broader context for the interest in compounds like this compound, as the ultimate goal is often to create more efficient and sustainable production platforms for both natural and novel compounds.

Several strategies have been employed to engineer the morphinan alkaloid pathway in its native producer, Papaver somniferum, as well as in heterologous systems like yeast and E. coli. nih.govchinaxiv.orgnih.gov These approaches include:

Downregulation of competing pathways: Using techniques like RNA interference (RNAi) or antisense suppression, researchers can block the expression of enzymes that divert intermediates into non-target branch pathways. nih.govsci-hub.se For instance, silencing COR in opium poppy resulted in the accumulation of upstream intermediates at the expense of morphine and codeine. sci-hub.se

Reconstitution of pathways in microbial hosts: A significant goal is to transfer the entire biosynthetic pathway for a target alkaloid into a fermentable microorganism like Saccharomyces cerevisiae (yeast) or Escherichia coli. acs.orgnih.gov This approach offers the potential for scalable, controlled, and sustainable production, independent of plant cultivation. nih.gov Successful reconstitution of the pathway from thebaine to codeine in E. coli has been a major achievement in this area. acs.org

Gene discovery and characterization: A fundamental aspect of metabolic engineering is the identification and functional characterization of new genes and enzymes within the alkaloid biosynthetic pathways. frontiersin.orgscholaris.ca The discovery of enzymes like T6ODM, CODM, and NISO has been pivotal in completing our understanding of morphine biosynthesis and enabling more sophisticated engineering strategies. researchgate.netfrontiersin.org

These metabolic engineering efforts highlight the importance of understanding both the natural biosynthetic pathways and the chemical potential of intermediates like thebaine. While this compound is currently a product of chemical synthesis, the principles of metabolic engineering could potentially be applied in the future to develop biocatalytic routes to this and other valuable morphinan analogues.

Analytical and Spectroscopic Characterization Methodologies in 6 Demethoxythebaine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the characterization of 6-demethoxythebaine and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the molecular structure.

¹H NMR Studies

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts, coupling constants, and multiplicities of the proton signals provide a detailed map of the proton environment. Specific resonances can be assigned to the protons in the aromatic ring, the methoxy (B1213986) group, the N-methyl group, and the various protons on the fused ring system. For instance, the signals for the aromatic protons can be distinguished from those of the olefinic and aliphatic protons based on their characteristic chemical shift ranges.

¹H NMR is also crucial for studying the stereochemistry of reactions involving this compound. For example, in Diels-Alder reactions, the coupling constants between protons on the newly formed ring can help determine the endo or exo configuration of the adducts. researchgate.net Furthermore, ¹H NMR is used to analyze the products of rearrangements and other chemical transformations. researchgate.netsemanticscholar.org

A representative, though generalized, depiction of ¹H NMR data for a morphinan-type structure similar to this compound is provided below. Actual chemical shifts can vary based on the solvent and specific substitution patterns.

Interactive Data Table: Illustrative ¹H NMR Chemical Shifts for a this compound-like Scaffold

| Proton Assignment | Illustrative Chemical Shift (ppm) | Multiplicity |

| H-1 | ~6.7 | d |

| H-2 | ~6.6 | d |

| H-5 | ~5.0 | d |

| H-7 | ~5.3 | d |

| H-8 | ~5.8 | d |

| OCH₃ | ~3.8 | s |

| N-CH₃ | ~2.4 | s |

Note: This table is for illustrative purposes. 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts and coupling constants would be determined from the actual spectrum of the compound.

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its chemical environment.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is invaluable for unambiguous signal assignment. libretexts.org The ¹³C NMR spectrum is particularly useful for confirming the presence of key functional groups, such as the aromatic ring carbons, the olefinic carbons of the diene system, and the methoxy carbon.

Interactive Data Table: Illustrative ¹³C NMR Chemical Shift Ranges for a this compound-like Scaffold

| Carbon Type | Illustrative Chemical Shift Range (ppm) |

| Quaternary Aromatic Carbons | 120-150 |

| Tertiary Aromatic Carbons | 110-130 |

| Olefinic Carbons (C=C) | 100-150 |

| Carbonyl Carbons (C=O) (in derivatives) | 160-220 |

| Methoxy Carbon (-OCH₃) | 55-65 |

| Aliphatic Carbons (sp³) | 20-70 |

Note: This table provides general chemical shift ranges. Specific values are dependent on the full molecular structure and solvent.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

In the context of this compound research, single-crystal X-ray analysis has been crucial for confirming the stereochemistry of complex reaction products, such as those arising from Diels-Alder cycloadditions. researchgate.net For example, the structure of adducts formed from the reaction of this compound derivatives with various dienophiles has been definitively established using this technique. researchgate.net The resulting crystal structures provide irrefutable evidence of the facial selectivity of the cycloaddition and the configuration of the newly formed stereocenters.

The process involves growing a suitable single crystal of the compound, which can sometimes be a challenging step. uhu-ciqso.es The crystal is then mounted on a diffractometer, and a full sphere of diffraction data is collected. rsc.org The data is processed to yield an electron density map, from which the positions of the individual atoms can be determined and the structure refined. rsc.org

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions. torontech.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ejgm.co.uk

In the synthesis and purification of this compound, HPLC is used to:

Assess Purity: Determine the percentage purity of the final product by separating it from any unreacted starting materials, byproducts, or other impurities. torontech.com

Monitor Reaction Progress: Track the consumption of starting materials and the formation of products over time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Isolate Products: In some cases, preparative HPLC can be used to isolate and purify specific products from a reaction mixture.

A typical HPLC setup for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk A UV detector is commonly used for detection, as the aromatic ring in this compound absorbs UV light. torontech.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. eurachem.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, mass spectrometry provides a rapid and accurate determination of its molecular weight, confirming its chemical formula (C₁₈H₁₉NO₂). High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which can be used to deduce the elemental formula of the molecule and its fragments.

Mass spectrometry is also invaluable for characterizing reaction products and identifying unknown byproducts. The fragmentation pattern of a molecule in the mass spectrometer can provide structural information, as the molecule breaks apart in a predictable manner. This data, when combined with NMR and other spectroscopic information, allows for a comprehensive structural elucidation of novel compounds derived from this compound. researchgate.netsemanticscholar.org

Spectroscopic Analysis of Derivatives (e.g., ¹⁹F NMR)

When this compound is used as a scaffold to create new derivatives, other specialized spectroscopic techniques may be employed. For example, if fluorine-containing moieties are introduced, ¹⁹F NMR spectroscopy becomes a highly informative tool.

¹⁹F NMR is analogous to ¹H NMR but observes the fluorine nucleus. It is a highly sensitive technique with a wide chemical shift range, making it excellent for detecting even small changes in the electronic environment around the fluorine atom. alfa-chemistry.com The chemical shift of a fluorine atom can be significantly influenced by the surrounding functional groups. alfa-chemistry.comdovepress.com

In the study of fluorinated derivatives of this compound, ¹⁹F NMR would be used to:

Confirm the successful incorporation of fluorine into the molecule.

In some cases, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide additional structural insights.

The use of such specialized techniques highlights the versatility of the this compound scaffold and the array of analytical methods available to characterize its diverse derivatives.

Advanced Research Perspectives and Emerging Directions

Continued Exploration of Stereochemical Factors in Morphinan (B1239233) Reactivity

The rigid, complex three-dimensional structure of the morphinan skeleton is a defining feature that dictates its chemical reactivity, particularly in cycloaddition reactions. Research has consistently shown that the stereochemistry of 6-demethoxythebaine and its derivatives profoundly influences the outcome of Diels-Alder reactions, a cornerstone for creating novel 6,14-ethenomorphinan structures.

The approach of the dienophile to the diene system in this compound can occur from two distinct faces: the β-face (top) or the α-face (bottom). In contrast to thebaine, where the 6-methoxy group strongly directs dienophiles to the β-face, the absence of this group in this compound allows for more varied and nuanced reactivity. mdpi.comnih.gov For instance, the reaction of this compound with methyl vinyl ketone predominantly yields the adduct from a β-face approach. mdpi.com However, modifications to the morphinan structure, such as the introduction of a 5β-methyl group, can alter this preference. researchgate.netcapes.gov.br

Studies on 7-substituted derivatives of this compound have further illuminated the role of stereochemistry. The reaction of 7-methoxy-5β-methyl-6-demethoxythebaine with ethyl acrylate (B77674) results exclusively in an adduct from an α-face attack. researchgate.netcapes.gov.br Conversely, its reaction with maleic anhydride (B1165640) produces a mixture of adducts from both α- and β-face approaches. researchgate.netcapes.gov.br These findings highlight the subtle interplay between steric hindrance and electronic effects of substituents around the diene system, which collectively govern the facial selectivity of the cycloaddition. mdpi.comresearchgate.netcapes.gov.br

The stereochemical outcomes of these reactions are critical as they determine the final architecture of the resulting bridged morphinans, which in turn is linked to their biological activity. For example, the epimeric 19(R)- and 19(S)-butyl-6-demethoxy-7α-orvinols, derived from Diels-Alder adducts, show vastly different analgesic potencies, underscoring the importance of precise stereochemical control. nih.gov

Table 1: Stereochemical Outcomes of Diels-Alder Reactions with this compound Analogues

| This compound Analogue | Dienophile | Major Adduct(s) / Approach Face | Reference |

|---|---|---|---|

| This compound | Methyl vinyl ketone | 7α-acetyl (β-face approach) | mdpi.com |

| 6-Demethoxy-N-formyl-N-northebaine | Nitroethene | 8α-nitro (β-face) and 8β-nitro (α-face) adducts | researchgate.netcapes.gov.br |

| 7-Methoxy-5β-methyl-6-demethoxythebaine | Ethyl acrylate | 8β-ethoxycarbonyl (α-face approach) | researchgate.netcapes.gov.br |

| 7-Methoxy-5β-methyl-6-demethoxythebaine | Maleic anhydride | Mixture of α-face and β-face adducts | researchgate.netcapes.gov.br |

| 7-Chloro-6-demethoxythebaine | Ethyl acrylate | Four adducts, main is 7α-carboxylate (β-face) | mdpi.com |

Computational Chemistry and Molecular Modeling in Understanding Reaction Mechanisms and Adduct Formation

To move beyond empirical observations, researchers are increasingly turning to computational chemistry and molecular modeling to gain a deeper, predictive understanding of the reaction mechanisms involving this compound. These theoretical tools are invaluable for dissecting the complex interplay of factors that govern the regio- and stereoselectivity of Diels-Alder reactions.

Molecular modeling can be used to calculate the energies of the potential transition states for both α-face and β-face cycloadditions. mdpi.com These calculations can help rationalize why a particular isomer is favored. For example, in the reaction of this compound with an unsymmetrical dienophile, there are eight theoretically possible isomers. mdpi.com Computational models can elucidate the steric and electronic factors that lead to the formation of only one or two of these products. Factors that can be modeled include the steric hindrance posed by different parts of the morphinan skeleton and the electronic influence of substituents on the diene. mdpi.comresearchgate.netcapes.gov.br

The surprising shift in selectivity observed in the reaction of 6-demethoxy-N-formyl-N-northebaine with nitroethene, which yields C-8 substituted adducts instead of the more typical C-7 adducts, is a prime candidate for computational investigation. researchgate.netcapes.gov.br It is hypothesized that steric effects are the main driver for this change, a theory that can be rigorously tested through modeling of the transition state energies. researchgate.netcapes.gov.br By simulating the reaction pathways, chemists can predict the most likely products, saving significant time and resources in the laboratory. Furthermore, these models can aid in the rational design of new this compound derivatives and dienophiles to achieve specific, desired stereochemical outcomes for the synthesis of novel therapeutic agents.

Development of Green Chemistry Approaches for this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are becoming increasingly important in pharmaceutical synthesis. nih.gov The preparation and derivatization of this compound present several opportunities for the application of these principles.

The current synthesis of this compound typically starts from naturally occurring alkaloids like codeine or neopine (B1233045) and involves multiple chemical steps. nih.govresearchgate.net These syntheses often rely on conventional heating and potentially hazardous solvents and reagents. One of the key goals of green chemistry is to develop more efficient and environmentally benign synthetic routes. This could involve exploring novel catalytic systems that can accomplish the transformation in fewer steps or under milder conditions.

A notable advancement has been the use of microwave heating to dramatically reduce reaction times for Diels-Alder reactions of this compound derivatives. capes.gov.brresearchgate.net For example, the reaction of 6-demethoxy-N-formyl-N-northebaine with methyl vinyl ketone was significantly accelerated using microwave irradiation. capes.gov.brresearchgate.net This not only saves energy but can also improve yields and reduce the formation of by-products.

Future research in this area will likely focus on:

Greener Solvents: Replacing traditional solvents like benzene (B151609) or toluene (B28343) with more environmentally friendly alternatives such as acetone, ethanol, or even water where possible. mostwiedzy.pl

Catalysis: Developing efficient catalysts, including biocatalysts or metal catalysts, to improve the atom economy and reduce the number of synthetic steps required to produce this compound from its precursors.

Waste Reduction: Designing synthetic pathways that minimize the production of hazardous waste, in line with the core tenets of green analytical chemistry. mostwiedzy.pl

By integrating these approaches, the synthesis and derivatization of this compound can be made more sustainable, safer, and cost-effective.

Integration of Omics Technologies in Broader Plant Alkaloid Metabolic Research

While this compound is a semi-synthetic compound, its ultimate precursor is thebaine, an alkaloid produced by plants of the Papaver genus, such as Papaver somniferum and Papaver bracteatum. nih.gov Therefore, advancements in understanding and engineering the biosynthesis of thebaine in these plants are directly relevant to ensuring a stable and economical supply of the starting material for this compound. The integration of "omics" technologies is revolutionizing this field of research. frontiersin.orgresearchgate.net

Omics technologies provide a system-wide view of the biological processes occurring within an organism:

Genomics: The sequencing of the opium poppy genome has provided a blueprint of all the genes involved in alkaloid production. ukri.org This allows for the identification of new enzymes and regulatory factors in the thebaine biosynthetic pathway. researchgate.netbiorxiv.org

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are actively expressed in alkaloid-producing tissues. frontiersin.orgmdpi.com This has been crucial for discovering genes encoding key enzymes in the morphinan pathway. frontiersin.orgcdnsciencepub.com

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of different poppy cultivars has revealed differences in the abundance of proteins related to benzylisoquinoline alkaloid (BIA) biosynthesis, helping to explain why some cultivars are rich in morphine while others accumulate thebaine or noscapine. nih.govnih.gov

Metabolomics: This is the comprehensive analysis of all metabolites within a cell or tissue. Metabolomic profiling helps to map the flow of intermediates through the alkaloid pathways and identify metabolic bottlenecks. ukri.orgmdpi.com

The combination of these multi-omics approaches provides a powerful toolkit for metabolic engineering. researchgate.netnih.gov For example, by studying the transcriptomes and metabolomes of Papaver bracteatum, a species that naturally accumulates high levels of thebaine, scientists can understand how to increase its production. nih.govresearchgate.net Research has shown that inducing polyploidy (doubling the chromosome number) in P. bracteatum can lead to significantly increased thebaine content, a change that can be correlated with altered expression of biosynthetic genes. researchgate.net By using omics to pinpoint the regulatory steps that control the flux towards thebaine, it may be possible to engineer high-yielding plant varieties or even transfer the entire biosynthetic pathway to microbial systems for industrial production. ukri.orgoup.com

Table 2: Application of Omics Technologies in Plant Alkaloid Research

| Omics Technology | Application in Alkaloid Research | Key Findings/Goals | Reference |

|---|---|---|---|

| Genomics | Sequencing of plant genomes (e.g., Papaver somniferum) | Discovery of gene clusters and fusion events (e.g., STORR gene) crucial for morphinan biosynthesis. | ukri.orgbiorxiv.org |

| Transcriptomics (RNA-seq) | Comparing gene expression in different tissues or under different conditions. | Identification of candidate genes encoding enzymes and transcription factors in alkaloid pathways. | frontiersin.orgmdpi.com |

| Proteomics | Analyzing protein profiles of different poppy cultivars. | Revealed that energy demand is critical for morphine biosynthesis, while translational control is key for noscapine. | nih.govnih.gov |

| Metabolomics | Profiling metabolites to understand metabolic flux. | Identifying metabolic bottlenecks and understanding how environmental or genetic changes affect alkaloid accumulation. | ukri.orgmdpi.com |

| Multi-Omics Integration | Combining data from genomics, transcriptomics, proteomics, and metabolomics. | To build comprehensive models of metabolic pathways for targeted engineering of high-value alkaloid production. | researchgate.netnih.gov |

常见问题

What are the primary synthetic routes for 6-Demethoxythebaine, and what methodological considerations influence yield and purity?

Answer:

this compound is synthesized via structural modifications of codeine derivatives. A well-documented method involves the conversion of codeine to isocodeine, followed by sulfenate ester formation and subsequent elimination to yield this compound . Key considerations include:

- Reaction Conditions: Optimizing temperature (e.g., microwave-assisted heating improves reaction efficiency) and solvent polarity to minimize byproducts.

- Regioselectivity: The absence of the 6-methoxy group alters electron density in the morphinan scaffold, requiring adjustments in catalytic or stoichiometric reagents to direct bond rearrangements .

- Purification: Chromatographic techniques (e.g., HPLC) are critical due to the formation of regioisomers during Diels–Alder reactions .

How does the absence of the 6-methoxy group affect the regioselectivity of Diels–Alder reactions in this compound derivatives?

Answer:

The 6-methoxy group in thebaine typically stabilizes transition states via hydrogen bonding or steric effects. In this compound, its absence shifts regioselectivity:

- Electronic Effects: Reduced electron donation at C6 alters diene reactivity, favoring β-face approach in cycloadditions with methyl vinyl ketone, leading to 7α-acetyl-6α,14α-isomers as major products .

- Methodological Validation: Computational modeling (e.g., DFT calculations) paired with experimental NMR/X-ray crystallography can resolve contradictory data on regioselectivity trends between studies .

What advanced analytical techniques are recommended to resolve stereochemical ambiguities in this compound adducts?

Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers of Diels–Alder adducts.

- Spectroscopic Methods: NOESY NMR and circular dichroism (CD) to assign absolute configurations, particularly for 19(R)- and 19(S)-epimers .

- X-ray Crystallography: Definitive structural elucidation for crystalline derivatives, critical when NMR data conflicts with predicted stereochemistry .

How do N17-substituents influence the diastereoselectivity of this compound in cycloaddition reactions?

Answer:

N17-substituents (e.g., methyl, formyl) modulate steric and electronic environments:

- Steric Effects: Bulky N17 groups (e.g., formyl) hinder α-face approach, increasing β-face selectivity.

- Electronic Effects: Electron-withdrawing substituents polarize the diene, accelerating reaction rates but potentially reducing selectivity. Comparative studies using kinetic isotope effects (KIE) or Hammett plots can quantify these influences .

What methodological frameworks are suitable for reconciling contradictory pharmacological data between this compound epimers?

Answer:

- Dose-Response Analysis: Establish potency (EC₅₀) and efficacy (Emax) curves for 19(R)- and 19(S)-epimers using in vitro opioid receptor binding assays (e.g., μ-opioid receptor transfected cells).

- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain why the R-epimer exhibits higher analgesic activity despite structural similarity .

- Meta-Analysis: Systematically compare historical datasets using Cochrane Review criteria to identify confounding variables (e.g., assay variability) .

How can researchers design experiments to validate the reproducibility of synthetic protocols for this compound?

Answer:

- Stepwise Replication: Reproduce key steps (e.g., sulfenate ester formation) across independent labs, documenting deviations in yields/purity.

- Open-Science Practices: Share raw NMR spectra and chromatograms via platforms like Zenodo to enable cross-validation .

- Statistical Robustness: Use Design of Experiments (DoE) to test sensitivity to variables like moisture levels or catalyst aging .

What are the implications of microwave-assisted synthesis on the scalability of this compound production for pharmacological studies?

Answer:

- Advantages: Reduced reaction times (minutes vs. hours) and improved energy efficiency, critical for lab-scale optimization.

- Limitations: Scalability challenges due to uneven heating in larger reactors; microfluidic systems may mitigate this .

- Quality Control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progression in real time .

How should researchers address gaps in mechanistic understanding of this compound’s metabolic stability?

Answer:

- In Vitro Models: Use hepatocyte incubations or CYP450 enzyme assays to identify major metabolic pathways.

- Isotopic Labeling: Synthesize deuterated analogs to trace metabolic sites via LC-MS/MS.

- Comparative Studies: Benchmark against thebaine to isolate the impact of demethoxylation on pharmacokinetics .

What strategies are effective for minimizing racemization during the synthesis of chiral this compound derivatives?

Answer:

- Low-Temperature Reactions: Conduct cycloadditions at sub-ambient temperatures to slow epimerization.

- Chiral Auxiliaries: Temporarily introduce directing groups (e.g., Evans oxazolidinones) to enforce stereocontrol.

- Kinetic Resolution: Use enzymes (e.g., lipases) or chiral catalysts to selectively crystallize desired enantiomers .

How can conflicting data on the analgesic potency of this compound derivatives be systematically analyzed?

Answer:

- Data Harmonization: Normalize potency metrics (e.g., % MPE in tail-flick tests) across studies to enable meta-analysis.

- Bias Assessment: Apply GRADE criteria to evaluate study quality, focusing on blinding, randomization, and sample size .

- Mechanistic Replication: Independently validate receptor binding affinities using standardized assays (e.g., radioligand displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。